1,1,1-Trifluoro-3-phenylpropan-2-amine

Übersicht

Beschreibung

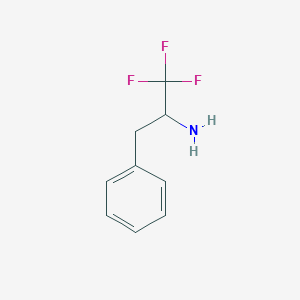

1,1,1-Trifluoro-3-phenylpropan-2-amine is an organic compound with the molecular formula C9H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-phenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-phenylpropan-2-one with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as tetrahydrofuran and may be carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The primary amine group undergoes typical alkylation and acylation reactions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkyl derivatives.

-

Acylation : Treatment with acetyl chloride forms the corresponding acetamide.

Table 1: Alkylation and Acylation Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | N-Methyl-1,1,1-trifluoro-3-phenylpropan-2-amine | 78 | |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 2 h | N-Acetyl-1,1,1-trifluoro-3-phenylpropan-2-amine | 85 |

The trifluoromethyl group stabilizes intermediates via inductive effects, enhancing reaction efficiency.

Oxidation

Controlled oxidation with KMnO₄ in acidic media converts the amine to 1,1,1-trifluoro-3-phenylpropan-2-one (a trifluoromethyl ketone). Over-oxidation under harsh conditions yields trifluoroacetic acid derivatives.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the amine to 1,1,1-trifluoro-3-phenylpropane-2-ol, retaining the CF₃ group.

Table 2: Oxidation/Redution Outcomes

| Pathway | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 25°C, 4 h | 1,1,1-Trifluoro-3-phenylpropan-2-one | >90% | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 2 h | 1,1,1-Trifluoro-3-phenylpropane-2-ol | 82% |

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS at the para position due to CF₃’s meta-directing effect. Nitration (HNO₃/H₂SO₄) and sulfonation (SO₃/H₂SO₄) proceed regioselectively .

Key Mechanistic Insight :

The CF₃ group deactivates the ring but directs incoming electrophiles to the para position via inductive effects .

Condensation with Carbonyl Compounds

The amine reacts with α-trifluoromethyl ketones in toluene at 120°C under argon, forming hydroxyalkylation products via a proposed electrophilic aromatic substitution mechanism .

Table 3: Condensation with α-Trifluoromethyl Ketones

| Ketone | Reaction Time (h) | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| CF₃COPh | 3.5 | C₆H₅-C(OH)(CF₃)-NH-C₆H₅ | 76 | |

| CF₃CO(4-MeO-C₆H₄) | 4.0 | 4-MeO-C₆H₄-C(OH)(CF₃)-NH-C₆H₅ | 68 |

X-ray crystallography confirms intramolecular H-bonding between the hydroxyl and amine groups in products, stabilizing the structure .

Substitution Reactions

The CF₃ group participates in nucleophilic substitution under acidic conditions. For example, treatment with HI replaces CF₃ with iodine, forming 3-iodo-3-phenylpropan-2-amine .

Mechanism :

-

Protonation of the amine enhances leaving-group ability of CF₃.

Catalytic Transformations

Sc(OTf)₃ or AlCl₃ catalysis fails to improve hydroxyalkylation yields due to the strong electron-withdrawing effect of CF₃, which diminishes substrate activation .

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Route | Description |

|---|---|

| Direct Amination | Reaction of trifluoroketones with amines. |

| Reduction | Reduction of trifluoromethyl ketones to amines using LiAlH4 or NaBH4. |

| Substitution Reactions | Substitution of trifluoromethyl groups with other functional groups. |

Chemistry

1,1,1-Trifluoro-3-phenylpropan-2-amine serves as a critical building block in the synthesis of more complex organic molecules. Its trifluoromethyl group can significantly influence the reactivity and stability of synthesized compounds, making it an essential component in developing new materials and chemicals .

Biological Studies

The compound's unique properties facilitate the study of enzyme interactions and metabolic pathways. It has been noted for its potential to enhance binding affinity to biological targets due to the electron-withdrawing effects of the trifluoromethyl group . This characteristic makes it valuable in drug development and pharmacological research.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals that require specific properties imparted by the trifluoromethyl group. Its applications extend to manufacturing pharmaceuticals and agrochemicals where enhanced efficacy is desired .

Case Studies

Several studies have explored the applications of this compound:

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the effective use of this amine in synthesizing novel trifluoromethylated aziridines. The reaction involved treating α-CF3-β-chloroamines with lithium hexamethyldisilazide (LiHMDS) to yield high-purity aziridine derivatives suitable for further chemical transformations .

Research indicated that derivatives of this compound exhibited significant biological activity as glucocorticoid agonists. These findings highlight its potential role in developing therapeutic agents targeting specific metabolic pathways .

Wirkmechanismus

The mechanism of action of 1,1,1-trifluoro-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,1-Trifluoro-3-phenyl-2-propanone

- 2,2,2-Trifluoroacetophenone

- 1,1,1-Trifluoroacetone

Uniqueness

1,1,1-Trifluoro-3-phenylpropan-2-amine is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical and biological properties

Biologische Aktivität

1,1,1-Trifluoro-3-phenylpropan-2-amine (TFPP) is an organic compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a trifluoromethyl group attached to a phenylpropanamine backbone, enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of TFPP is CHFN. The trifluoromethyl group (-CF) significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. This structural configuration allows TFPP to exhibit enhanced binding affinity to enzymes and receptors involved in various metabolic pathways.

TFPP's mechanism of action primarily involves its interaction with specific molecular targets. The trifluoromethyl group increases reactivity and selectivity towards biological targets, which may lead to pharmacological effects such as neuroactivity. Studies indicate that compounds with similar structures often exhibit properties that could be beneficial in treating neurological disorders.

Biological Activity Overview

Research has shown that TFPP can modulate neurotransmitter systems and interact with various enzymes and receptors. Its potential applications include:

- Neuroactive Properties : TFPP has been identified as a candidate for drug development aimed at treating neurological disorders due to its interactions with neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuroactivity | Potential candidate for treating neurological disorders |

| Enzyme Interaction | May inhibit enzymes involved in metabolic pathways |

| Binding Affinity | Enhanced binding to biological targets due to trifluoromethyl group |

Case Studies and Research Findings

Several studies have explored the biological activity of TFPP:

- Neurotransmitter Modulation : A study indicated that TFPP could influence serotonin uptake, suggesting its potential role in mood regulation and treatment of depression .

- Enzyme Inhibition : Research demonstrated that TFPP exhibited significant inhibition of specific enzymes related to metabolic processes, which could be beneficial in developing treatments for metabolic disorders .

- Therapeutic Applications : TFPP has been investigated for its potential use in drug formulations targeting various diseases due to its favorable pharmacokinetic properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Asymmetric Synthesis : Utilizing optically pure precursors to create enantiomerically enriched products.

- Ring Opening Reactions : Employing trifluoromethylaziridines in reactions with amines to yield the desired amine structure .

Safety and Toxicological Considerations

While TFPP shows promise in various applications, safety assessments indicate potential risks such as respiratory irritation and skin irritation upon exposure. Proper handling protocols must be established when working with this compound in laboratory settings.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYDGOJLGJTVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-20-6 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.